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Compound of Interest

Compound Name: 4-(S-Acetylthio)benzaldehyde

Cat. No.: B112412 Get Quote

A comprehensive analysis of the spectroscopic data for 4-(S-Acetylthio)benzaldehyde, a

versatile bifunctional molecule, is presented for researchers, scientists, and professionals in

drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols

for these analyses.

Spectroscopic Data Summary
The spectroscopic data for 4-(S-Acetylthio)benzaldehyde (C₉H₈O₂S, Molar Mass: 180.23

g/mol ) is crucial for its characterization and confirmation of its chemical structure. The following

tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 Doublet 2H
Aromatic protons

(ortho to -CHO)

~7.5 Doublet 2H
Aromatic protons

(ortho to -SCOCH₃)

~2.4 Singlet 3H
Acetyl protons (-

COCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~194 Aldehyde Carbonyl Carbon (-CHO)

~191 Thioester Carbonyl Carbon (-SCOCH₃)

~140 Aromatic Carbon (C-CHO)

~135 Aromatic Carbon (C-SCOCH₃)

~130 Aromatic Carbons (CH, ortho to -CHO)

~129 Aromatic Carbons (CH, ortho to -SCOCH₃)

~30 Acetyl Carbon (-COCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1710 Strong Thioester C=O stretch

~1690 Strong Aldehyde C=O stretch

~1600, ~1480 Medium Aromatic C=C stretches

~1100 Strong C-S stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

180 Molecular ion [M]⁺

137 [M - COCH₃]⁺

109 [M - SCOCH₃]⁺

43 [COCH₃]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 4-(S-Acetylthio)benzaldehyde is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition:

A standard one-pulse sequence is used.
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The spectral width is set to approximately 16 ppm.

A relaxation delay of 1-2 seconds is employed between scans.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to approximately 220 ppm.

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Several hundred to thousands of scans are typically required to achieve an adequate

signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid Sample (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with

approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Solid Sample (ATR): A small amount of the solid sample is placed directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Solution Sample: The compound is dissolved in a suitable solvent (e.g., chloroform) and

placed in a liquid IR cell.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum (of the KBr pellet, empty ATR, or solvent) is recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron

Ionization (EI) is a common ionization method for this type of molecule.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., methanol or acetonitrile).

GC-MS Analysis:

The sample is injected into the GC, where it is vaporized and separated on a capillary

column.

The separated components elute from the column and enter the mass spectrometer.

Ionization: In the ion source (typically set to 70 eV for EI), the sample molecules are

bombarded with electrons, leading to ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition and Processing: The detector records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-(S-Acetylthio)benzaldehyde.
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Synthesis & Purification
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General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
This diagram shows how the different spectroscopic techniques provide complementary

information to elucidate the structure of 4-(S-Acetylthio)benzaldehyde.
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Relationship of spectroscopic data to structure.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 4-(S-
Acetylthio)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112412#spectroscopic-data-nmr-ir-ms-of-4-s-
acetylthio-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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